

biological activity of 4-(2-Keto-1-benzimidazolinyl)piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(2-Keto-1-benzimidazolinyl)piperidine
Cat. No.:	B138732

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of **4-(2-Keto-1-benzimidazolinyl)piperidine**

Introduction

4-(2-Keto-1-benzimidazolinyl)piperidine, often abbreviated as KBIP, is a heterocyclic compound that has emerged as a significant scaffold in the field of medicinal chemistry. Its structure, featuring a piperidine ring linked to a benzimidazolinone core, provides a versatile framework for the development of a wide array of biologically active molecules.^{[1][2][3]} This guide serves as a technical resource for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, biological activities, and therapeutic potential of KBIP and its derivatives. The unique structural attributes of KBIP have positioned it as a valuable starting point for the design of novel therapeutic agents targeting a range of diseases, from cancer and parasitic infections to neurological disorders.^{[1][2]}

Synthesis and Chemical Properties

The synthesis of the **4-(2-keto-1-benzimidazolinyl)piperidine** core can be achieved through various established chemical routes. One common method involves the reaction of appropriate piperidine precursors with benzimidazole derivatives.^{[1][4]} For instance, derivatives can be synthesized by refluxing equimolar amounts of KBIP with different phenacyl halides in methanol.^[2] The synthesis often employs protecting groups for the nitrogen atoms to prevent undesired side reactions during alkylation or substitution.^[1] The structural integrity of the

synthesized compounds is typically confirmed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry.[\[1\]](#)[\[2\]](#)

Table 1: Chemical Properties of **4-(2-Keto-1-benzimidazolinyl)piperidine**

Property	Value
CAS Number	20662-53-7 [1] [5]
Molecular Formula	C ₁₂ H ₁₅ N ₃ O [1] [5] [6] [7]
Molecular Weight	217.27 g/mol [5] [6] [7]
Melting Point	183-185 °C [8]
Appearance	Solid

Biological Activities and Therapeutic Potential

The KBIP scaffold has been extensively explored for its diverse pharmacological activities. Its derivatives have shown promise in several therapeutic areas, which are detailed below.

Antiparasitic and Anticancer Activity

A significant area of research for KBIP derivatives has been in the development of antiparasitic and anticancer agents. Studies have shown that certain derivatives of KBIP exhibit potent leishmanicidal and cytotoxic activities.[\[2\]](#) This dual activity is particularly interesting, drawing on the similarities between the cellular mechanisms of parasites and cancer cells.[\[2\]](#)

For example, a series of newly synthesized KBIP derivatives were tested for their leishmanicidal activity against *Leishmania* major and for their anticancer effects on HeLa cells.[\[2\]](#) Several compounds demonstrated significant activity, with IC₅₀ values in the micromolar range.[\[2\]](#)

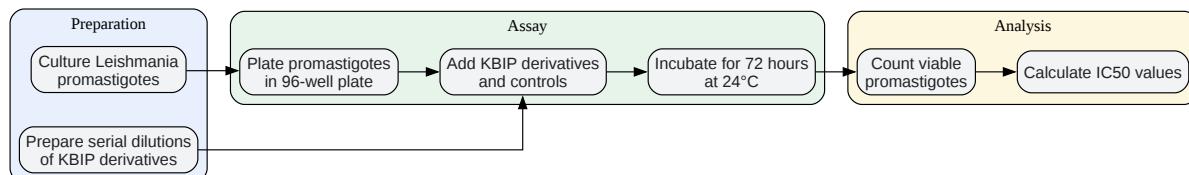
Table 2: Leishmanicidal and Anticancer Activities of Selected KBIP Derivatives

Compound	Leishmanicidal Activity (IC50, $\mu\text{g/mL}$)	Anticancer Activity (HeLa cells)
Derivative 3	Significant	-
Derivative 4	7.06 ± 0.17	Significant
Derivative 10	Significant	Significant

Data extracted from a study on newly synthesized KBIP derivatives.[2]

This protocol describes a typical method for assessing the in vitro leishmanicidal activity of KBIP derivatives against the promastigote form of *Leishmania major*.

- **Culturing of Promastigotes:** *Leishmania major* promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 24°C.
- **Preparation of Test Compounds:** The KBIP derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium.
- **Assay Procedure:**
 - In a 96-well microtiter plate, 180 μL of the parasite culture (1×10^6 promastigotes/mL) is added to each well.
 - 20 μL of the diluted test compounds are added to the wells.
 - Amphotericin B and pentamidine are used as positive controls, and DMSO is used as a negative control.
 - The plate is incubated at 24°C for 72 hours.
- **Determination of Viability:** After incubation, the viability of the promastigotes is determined by counting them using a hemocytometer under a microscope.
- **Calculation of IC50:** The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the concentration of the test compounds.



[Click to download full resolution via product page](#)

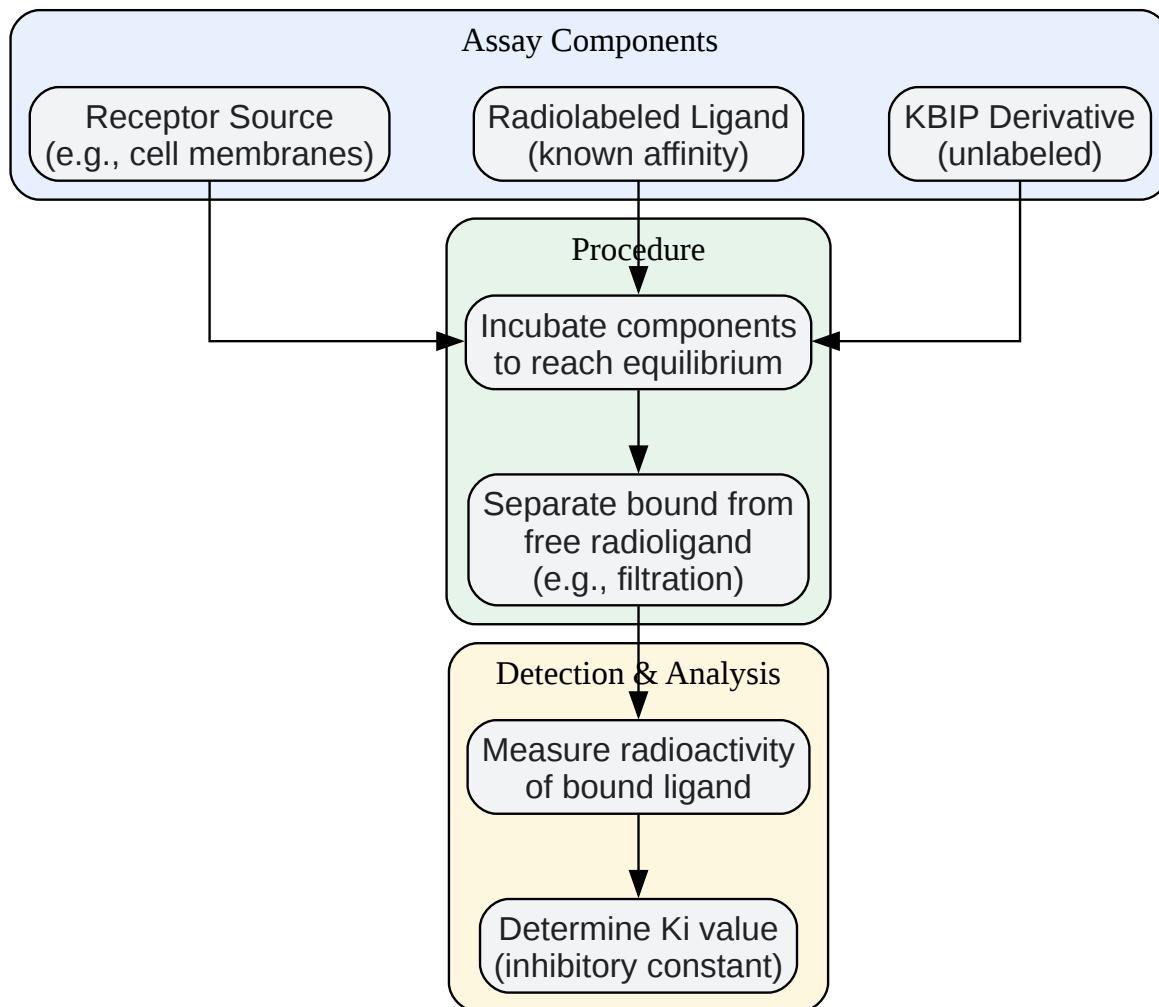
Caption: Workflow for in vitro leishmanicidal activity assay.

Receptor Modulation and Neurological Applications

The KBIP scaffold is a key component in the development of ligands for various G-protein coupled receptors (GPCRs), highlighting its potential in treating neurological and psychiatric disorders. Derivatives of KBIP have been investigated for their activity as antipsychotics, antihistamines, and for their potential neuroprotective effects.[9][10][11][12]

- **Antipsychotic Activity:** The benzimidazolyl-piperidine structure is found in several compounds with antipsychotic properties.[11] These compounds are thought to exert their effects through the modulation of dopamine receptors in the limbic system.[11]
- **Antihistaminic Activity:** Several N-(4-piperidinyl)-1H-benzimidazol-2-amines, which are structurally related to KBIP, have been synthesized and evaluated for their antihistaminic activity.[9][10] The phenylethyl derivatives, in particular, have shown potent antihistamine properties.[9]
- **Neuroprotective Effects:** While direct studies on the neuroprotective effects of the core KBIP molecule are limited, the piperidine moiety is present in numerous compounds investigated for neuroprotection.[12] For instance, piperine has demonstrated neuroprotective effects in a mouse model of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[12]

This diagram illustrates the general principle of a competitive receptor binding assay, which can be used to determine the affinity of KBIP derivatives for a specific receptor.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow of a competitive receptor binding assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of KBIP derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

- Substitution on the Piperidine Nitrogen: Alkylation of the piperidine nitrogen is a common strategy to modulate the pharmacological profile. The introduction of different alkyl or aryl groups can significantly influence receptor binding and overall activity.[1]
- Substitution on the Benzene Ring: Modifications to the benzene ring of the benzimidazolinone moiety can also impact activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with biological targets.[2]

Caption: Key modification points on the KBIP scaffold for SAR studies.

Future Directions and Conclusion

4-(2-Keto-1-benzimidazoliny)l piperidine has proven to be a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. The existing body of research highlights its potential in the development of new treatments for cancer, parasitic diseases, and neurological disorders.

Future research should focus on:

- Elucidation of Mechanisms of Action: While many activities have been identified, the precise molecular mechanisms often remain to be fully understood. Further studies are needed to identify the specific cellular targets and signaling pathways modulated by KBIP derivatives.
- Optimization of Lead Compounds: The promising lead compounds identified so far should be further optimized to improve their potency, selectivity, and pharmacokinetic properties.
- Exploration of New Therapeutic Areas: The versatility of the KBIP scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Screening of KBIP libraries against a wider range of biological targets could uncover new and unexpected activities.

In conclusion, **4-(2-Keto-1-benzimidazoliny)l piperidine** is a molecule of significant interest to the drug discovery community. Its synthetic accessibility and the rich biological activities of its derivatives make it a valuable starting point for the development of the next generation of therapeutic agents.

References

- PrepChem. (n.d.). Synthesis of **4-(2-keto-1-benzimidazolinyl)piperidine**.
- Haider, S., Saeed, A., Sultana, N., & Khan, M. A. (2022). Synthesis, Leishmanicidal and anticancer activity of 4-(2-keto-1-benzimidazolinyl) piperidine and 5- chloro-1-(4-piperidyl). ResearchGate.
- PrepChem. (n.d.). Synthesis of γ -[4-(2-keto-1-benzimidazolinyl)piperidin-1-yl]-2-hydroxy-4-fluorobutyrophenone.
- Future Market Report. (2024). **4-(2-KETO-1-BENZIMIDAZOLINYL)PIPERIDINE** CAS 20662-53-7 Market Size, Share, Growth | CAGR Forecast 2032.
- NIH. (2020). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1.
- precisionFDA. (n.d.). **4-(2-KETO-1-BENZIMIDAZOLINYL)PIPERIDINE**.
- gsrs. (n.d.). **4-(2-KETO-1-BENZIMIDAZOLINYL)PIPERIDINE**.
- PubMed. (1982). New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines.
- PubMed. (1982). New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines.
- PubMed. (1990). Antipsychotic Properties of New N-(4-substituted-1-piperazinylethyl).
- PubMed. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model.
- PubMed. (2008). Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-(2-Keto-1-benzimidazolinyl)piperidine | 20662-53-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(2-KETO-1-BENZIMIDAZOLINYL)PIPERIDINE CAS 20662-53-7 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 4. prepchem.com [prepchem.com]
- 5. 4-(2-KETO-1-BENZIMIDAZOLINYL)PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 4-(2-KETO-1-BENZIMIDAZOLINYL)PIPERIDINE | 20662-53-7 [chemicalbook.com]
- 9. New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-a mines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl)- and N-(4-substituted-1-piperidinylethyl)-phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [biological activity of 4-(2-Keto-1-benzimidazolinyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138732#biological-activity-of-4-2-keto-1-benzimidazolinyl-piperidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com